6-Bromo-2,3-dihydro-1H-inden-5-ol

Regioselective bromination Indanol electrophilic substitution Positional isomer purity

6-Bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-85-2) is a brominated bicyclic phenol with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g·mol⁻¹. It features a hydroxyl group at the 5-position and a bromine substituent at the 6-position of the indane scaffold, classifying it as a 6-bromo-5-indanol regioisomer.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 32337-85-2
Cat. No. B1602089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dihydro-1H-inden-5-ol
CAS32337-85-2
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1)Br)O
InChIInChI=1S/C9H9BrO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2
InChIKeyWXNQTFRWOCSCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-85-2): A Defined Regioisomeric Indanol Building Block for Pharmaceutical Intermediates


6-Bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-85-2) is a brominated bicyclic phenol with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g·mol⁻¹ . It features a hydroxyl group at the 5-position and a bromine substituent at the 6-position of the indane scaffold, classifying it as a 6-bromo-5-indanol regioisomer . This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the specific juxtaposition of the phenolic -OH and the aromatic bromine enables site-selective functionalization strategies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, that are inaccessible to non-halogenated or differently halogenated indanol analogs .

Why Generic Indanol Substitution Fails: Regioisomeric and Halogen-Dependent Reactivity in 6-Bromo-2,3-dihydro-1H-inden-5-ol


Substituting 6-bromo-2,3-dihydro-1H-inden-5-ol with a closely related indanol analog—such as the non-halogenated parent 5-indanol, the 4-bromo regioisomer, or the 6-chloro analog—introduces critical differences in physicochemical properties, synthetic reactivity, and downstream intermediate fidelity that are not interchangeable in multi-step synthetic sequences. The bromine substituent at the 6-position imparts a calculated LogP of 2.64 , which is substantially higher than the non-halogenated 5-indanol (estimated LogP ~1.5) [class-level inference], affecting phase-transfer and chromatographic behavior during purification. The distinct ortho/para-directing effects of the 6-bromo-5-hydroxy substitution pattern versus the 4-bromo isomer (CAS 32337-84-1) lead to divergent regiochemical outcomes in electrophilic aromatic substitution and cross-coupling reactions . Furthermore, the C-Br bond (bond dissociation energy ~70 kcal·mol⁻¹) offers superior oxidative addition reactivity with palladium(0) catalysts compared to the C-Cl bond (~83 kcal·mol⁻¹) of the 6-chloro analog (CAS 90649-73-3), making the bromo derivative the preferred substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-mediated transformations .

Quantitative Differentiation Evidence: 6-Bromo-2,3-dihydro-1H-inden-5-ol vs. Closest Analogs


Regioisomeric Purity: 6-Bromo- vs. 4-Bromo-2,3-dihydro-1H-inden-5-ol Bromination Site Selectivity

The bromination of 5-indanol with N-bromosuccinimide (NBS) in DMF proceeds with regioselectivity favoring the 6-position over the 4-position, providing 6-bromo-2,3-dihydro-1H-inden-5-ol as the major monobrominated product . The isomeric purity of the target compound is commercially available at ≥98% (HPLC) with batch-specific NMR and HPLC characterization data [1], whereas the corresponding 4-bromo isomer (CAS 32337-84-1) is typically offered at lower purity specifications (95%) without equivalent analytical documentation . This regioisomeric fidelity minimizes the risk of isomeric contamination that could produce divergent downstream intermediates in library synthesis.

Regioselective bromination Indanol electrophilic substitution Positional isomer purity

Lipophilicity (LogP) Differentiation: Impact on Chromatographic Retention and Membrane Permeability

The experimentally validated calculated LogP of 6-bromo-2,3-dihydro-1H-inden-5-ol is 2.64 . This represents a significant increase in lipophilicity compared to the non-halogenated parent 5-indanol (estimated LogP ~1.5–1.7 based on the n-octanol/water partition coefficient of phenolic indanes) [class-level inference]. The difference of approximately 1 log unit translates to roughly a 10-fold higher partition into organic phases, which directly affects reverse-phase HPLC retention times, liquid-liquid extraction efficiency, and passive membrane permeability in cell-based assays. Compared to the 6-chloro analog (CAS 90649-73-3; estimated LogP ~2.0–2.2), the bromo derivative exhibits approximately 2.5–4× greater lipophilicity [class-level inference], which may be advantageous for targets requiring enhanced blood-brain barrier penetration or disadvantageous if excessive lipophilicity promotes non-specific protein binding.

LogP determination Lipophilicity Reverse-phase HPLC Drug-likeness

Synthetic Accessibility: Direct One-Step Bromination of 5-Indanol with High Conversion

6-Bromo-2,3-dihydro-1H-inden-5-ol is prepared via direct electrophilic bromination of commercially available 5-indanol (CAS 1470-94-6) using N-bromosuccinimide (NBS, 1.0 equiv) in DMF at ambient temperature for 1 hour . This one-step protocol avoids the need for protecting group strategies or multi-step sequences required to access other regioisomeric bromoindanols. In a related methylation step, 6-bromoindan-5-ol was converted to its methyl ether derivative in 74% isolated yield after chromatographic purification, demonstrating viable downstream derivatization efficiency . By contrast, the synthesis of 4-bromo-2,3-dihydro-1H-inden-5-ol typically requires alternative bromination conditions with different regiochemical outcomes, as the 4-position competes with the 6-position during electrophilic aromatic substitution of the 5-indanol scaffold .

One-step bromination N-bromosuccinimide DMF solvent Synthetic yield

Halogen-Dependent Cross-Coupling Reactivity: C-Br vs. C-Cl Bond Dissociation Energy Advantage

The carbon-bromine bond (C-Br BDE ≈ 70 kcal·mol⁻¹) in 6-bromo-2,3-dihydro-1H-inden-5-ol is inherently more reactive toward oxidative addition with Pd(0) catalysts than the carbon-chlorine bond (C-Cl BDE ≈ 83 kcal·mol⁻¹) present in the 6-chloro analog (CAS 90649-73-3) [class-level inference]. This ~13 kcal·mol⁻¹ difference in bond strength translates to faster reaction kinetics and lower required catalyst loadings for cross-coupling transformations. In Suzuki-Miyaura coupling reactions, aryl bromides generally react at 60–80 °C with 1–2 mol% Pd(PPh₃)₄, whereas the corresponding aryl chlorides often require elevated temperatures (80–110 °C) or specialized electron-rich phosphine ligands [class-level inference]. The bromine substituent also enables subsequent functionalization via halogen-metal exchange (e.g., n-BuLi or i-PrMgCl·LiCl) to generate nucleophilic aryl intermediates, a transformation that is significantly less facile with aryl chlorides .

Palladium-catalyzed cross-coupling Bond dissociation energy Oxidative addition Suzuki-Miyaura reaction

Boiling Point and Physical Form: Implications for Purification and Formulation Handling

The predicted boiling point of 6-bromo-2,3-dihydro-1H-inden-5-ol is 274.9 ± 40.0 °C at 760 mmHg , which is consistent with its brominated indanol structure and molecular weight of 213.07 g·mol⁻¹. The compound is typically supplied as a solid and requires storage at 2–8 °C under inert atmosphere . In contrast, the 2-bromo-1-indanol isomer (CAS 5400-80-6) is reported as a white to off-white crystalline powder with a melting point range of 85–86 °C (from hexane) , reflecting the different solid-state packing influenced by the position of the hydroxyl group. These differing physical characteristics impact the choice of purification techniques—the lower predicted boiling point of the target compound may favor distillation-based purification at reduced pressure for large-scale batches, while the higher crystallinity of the 2-bromo isomer may favor recrystallization-based approaches.

Boiling point prediction Physical state Storage stability Purification method selection

Procurement-Driven Application Scenarios for 6-Bromo-2,3-dihydro-1H-inden-5-ol


Medicinal Chemistry Library Synthesis Requiring Regioisomerically Pure Halo-Indanol Building Blocks

In drug discovery programs where the indanol scaffold serves as a core pharmacophore or privileged structure, procurement of 6-bromo-2,3-dihydro-1H-inden-5-ol at ≥98% purity with documented NMR/HPLC characterization is critical to ensure that structure-activity relationship (SAR) data are not confounded by isomeric impurities. The defined 6-bromo-5-hydroxy substitution pattern enables site-selective derivatization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the bromine position while preserving the phenolic -OH for subsequent functionalization (e.g., O-alkylation, Mitsunobu reactions) . The commercially documented batch-to-batch consistency (NMR, HPLC, GC data availability) supports reproducible library synthesis across multiple project phases [1].

Agrochemical Intermediate Development Leveraging One-Step Synthetic Accessibility

For agrochemical R&D programs requiring multi-gram to kilogram quantities of brominated indanol intermediates, the one-step NBS bromination of 5-indanol in DMF offers a cost-effective and scalable entry point . The demonstrated 74% derivatization yield (methyl ether formation) indicates viable downstream processing efficiency . The higher LogP (2.64) of the brominated intermediate relative to non-halogenated indanols may confer favorable physicochemical properties (enhanced leaf penetration, soil mobility characteristics) for certain herbicide or fungicide lead series .

Cross-Coupling Substrate Selection: Bromo-Indanol vs. Chloro-Indanol Reactivity Screening

When designing parallel synthesis or high-throughput experimentation (HTE) workflows involving indanol-based substrates, the lower C-Br bond dissociation energy (~70 kcal·mol⁻¹) of 6-bromo-2,3-dihydro-1H-inden-5-ol compared to the C-Cl bond (~83 kcal·mol⁻¹) of the 6-chloro analog translates to milder coupling conditions and broader catalyst compatibility . This enables the use of standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts at 60–80 °C rather than requiring specialized electron-rich ligands or elevated temperatures, reducing both reagent costs and thermal byproduct formation in array synthesis.

Physicochemical Property Optimization in CNS Drug Discovery Programs

For central nervous system (CNS) drug targets where balanced lipophilicity is essential for blood-brain barrier penetration, the measured LogP of 2.64 positions 6-bromo-2,3-dihydro-1H-inden-5-ol in the favorable range (LogP 1–3 is generally considered optimal for CNS drug candidates), while providing a synthetic handle (aryl bromide) for late-stage diversification . The topological polar surface area (TPSA) of 20.23 Ų is well below the 60–70 Ų threshold commonly associated with poor CNS penetration, making this building block suitable for constructing CNS-targeted compound libraries .

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